molecular formula C18H15BrN2O3S B2801339 1,3-Benzodioxol-5-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851800-57-2

1,3-Benzodioxol-5-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2801339
CAS RN: 851800-57-2
M. Wt: 419.29
InChI Key: DWWITYBVCRNMTG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a bromophenyl, a sulfanyl, and an imidazole group . These groups are common in many pharmaceuticals and synthetic compounds, and they can contribute to a wide range of chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzodioxole and imidazole rings would contribute to the rigidity of the molecule, while the bromophenyl and sulfanyl groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the benzodioxole and imidazole rings could increase its stability and rigidity, while the bromophenyl and sulfanyl groups could influence its reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized as a strategic intermediate in the synthesis of various heterocyclic compounds, showcasing its potential in facilitating catalyst- and solvent-free synthesis processes. Specifically, it was involved in the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone and further used in the microwave-assisted Fries rearrangement to produce 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This synthesis process was supported by theoretical studies and crystallographic analysis to understand the molecular interactions and conformations (Moreno-Fuquen et al., 2019).

Antimicrobial and Antiviral Activities

  • Benzimidazole derivatives, including those structurally related to 1,3-Benzodioxol-5-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, were synthesized and evaluated for their antimicrobial and antiviral activities. Although the specific compounds synthesized were not active against bacterial strains, some showed activity against fungal strains Aspergillus niger and Candida albicans, indicating potential as antifungal agents. Additionally, certain derivatives demonstrated selective activity against viruses like vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).

Material Science and Electrochemical Applications

  • In the realm of material science, related compounds have been developed and studied for their electrochemical, electrical, optical, and thermal properties. For instance, benzimidazole monomers and their oligomers were synthesized and subjected to investigations revealing insights into their optical, electrical, and thermal behavior. These materials displayed interesting properties, such as increasing conductivity with iodine vapor exposure and significant thermal stability, highlighting their potential in various industrial applications (Anand & Muthusamy, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.

Pharmacokinetics

Similar compounds have been found to have good selectivity between cancer cells and normal cells , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For instance, it could be interesting to explore its potential use as a pharmaceutical or a synthetic intermediate .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-14-4-1-12(2-5-14)10-25-18-20-7-8-21(18)17(22)13-3-6-15-16(9-13)24-11-23-15/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWITYBVCRNMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

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